molecular formula C12H20N4 B11796858 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11796858
M. Wt: 220.31 g/mol
InChI Key: MTJBKVKFMOPOHU-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine typically involves multi-step procedures. One common method includes the reaction of 5-methyl-6-chloropyridin-3-amine with piperazine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as alkylation with ethylamine, to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

  • 1-(3-Pyridinyl)ethanamine
  • 1-(4-Methyl-2-pyridinyl)ethanamine
  • 1-(6-Methylpyridin-2-yl)ethanamine

Comparison: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is unique due to the presence of both the piperazine and ethanamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacological profiles, making it a valuable compound for specific research and therapeutic applications.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H20N4/c1-9-7-11(10(2)13)8-15-12(9)16-5-3-14-4-6-16/h7-8,10,14H,3-6,13H2,1-2H3

InChI Key

MTJBKVKFMOPOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)C(C)N

Origin of Product

United States

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